molecular formula C12H18N2O B12086449 4-(Cyclohexylmethoxy)pyridin-3-amine

4-(Cyclohexylmethoxy)pyridin-3-amine

Cat. No.: B12086449
M. Wt: 206.28 g/mol
InChI Key: TVOJLDAPSOLDNQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted at the 3-position with an amine group and at the 4-position with a cyclohexylmethoxy group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-(Cyclohexylmethoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(cyclohexylmethoxy)pyridin-3-amine

InChI

InChI=1S/C12H18N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,13H2

InChI Key

TVOJLDAPSOLDNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=NC=C2)N

Origin of Product

United States

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